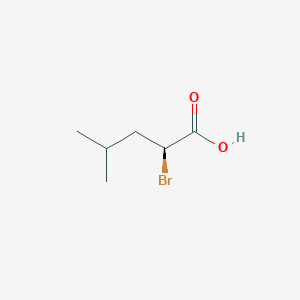

(S)-2-bromo-4-methylpentanoic acid

Übersicht

Beschreibung

(S)-2-bromo-4-methylpentanoic acid is a chiral compound with the molecular formula C6H11BrO2. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The presence of both a bromine atom and a carboxylic acid group in its structure makes it a versatile compound for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-2-bromo-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the bromination of 4-methylpentanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure the selective formation of the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bromination reactors with precise temperature and pressure controls. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-bromo-4-methylpentanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form more complex molecules, such as converting the carboxylic acid group to a carbonyl group.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction to alcohol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium for oxidation reactions.

Major Products

Substitution: Formation of 2-hydroxy-4-methylpentanoic acid.

Reduction: Formation of 2-bromo-4-methylpentanol.

Oxidation: Formation of 2-bromo-4-methylpentanone.

Wissenschaftliche Forschungsanwendungen

(S)-2-bromo-4-methylpentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-bromo-4-methylpentanoic acid depends on its specific application. In biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-bromo-4-methylpentanoic acid: (racemic mixture)

®-2-bromo-4-methylpentanoic acid: (enantiomer)

2-chloro-4-methylpentanoic acid: (chlorine instead of bromine)

Uniqueness

(S)-2-bromo-4-methylpentanoic acid is unique due to its specific stereochemistry, which can impart different biological activities compared to its racemic mixture or other enantiomers. The presence of the bromine atom also provides distinct reactivity compared to similar compounds with different halogens.

Biologische Aktivität

(S)-2-bromo-4-methylpentanoic acid is an organic compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 195.054 g/mol

- CAS Number : 28659-87-2

- Log P (octanol-water partition coefficient) : 1.75 (indicating moderate lipophilicity) .

Biological Activity Overview

This compound exhibits several biological activities that make it a compound of interest in pharmaceutical research:

- Enzyme Inhibition : It has been studied for its potential as an inhibitor of specific enzymes, particularly in the context of antimicrobial resistance. For instance, it has been incorporated into dual inhibitors targeting virulence factors in Pseudomonas aeruginosa, which is significant given the pathogen's critical classification by WHO .

- Protein-Ligand Interactions : The compound is used in studies examining protein-ligand interactions, which are crucial for understanding enzyme mechanisms and developing new therapeutic agents .

- Potential Therapeutic Applications : Its unique structure allows for the design of chiral drugs that can selectively interact with biological targets, enhancing efficacy and reducing side effects compared to racemic mixtures .

The mechanism by which this compound exerts its biological effects primarily involves nucleophilic substitution reactions where the bromine atom acts as a good leaving group. This property facilitates the formation of various substitution products that can interact with biological macromolecules such as proteins and nucleic acids.

Key Mechanisms Include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of compounds that may inhibit enzymatic activity.

- Electrophilic Reactions : The compound can act as an electrophile, participating in various organic reactions that are essential for synthetic biology applications .

Dual Inhibitors Against Pseudomonas aeruginosa

A recent study explored the synthesis of dual inhibitors derived from this compound aimed at inhibiting LecA and LasB virulence factors in Pseudomonas aeruginosa. The study demonstrated:

- Synthesis Efficiency : The synthesis yielded high quantities of (R)-2-bromo-4-methylpentanoic acid, which was utilized in creating potent inhibitors against both targets .

- Binding Affinity : Divalent compounds showed a 200-fold increase in binding affinity compared to their monovalent counterparts, indicating significant potential for therapeutic development against this pathogen .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Level | Notes |

|---|---|---|

| This compound | Moderate | Inhibits specific enzymes related to bacterial virulence |

| Racemic 2-bromo-4-methylpentanoic acid | Low | Less selective; broader activity spectrum |

| 2-bromo-3-methylbutanoic acid | Low | Different structural properties lead to different activities |

Eigenschaften

IUPAC Name |

(2S)-2-bromo-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFDHJQLIFECSR-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.